molecular formula C8H6ClIO B3016711 (4-Iodophenyl)acetyl choride CAS No. 37051-38-0

(4-Iodophenyl)acetyl choride

Cat. No.: B3016711
CAS No.: 37051-38-0
M. Wt: 280.49
InChI Key: FMPZAAJFLNAMAC-UHFFFAOYSA-N
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Description

(4-Iodophenyl)acetyl chloride is an organic compound with the molecular formula C8H6ClIO. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an iodine atom at the para position and an acetyl chloride group. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

The primary target of (4-Iodophenyl)acetyl chloride is the aromatic ring of organic compounds . The compound interacts with the aromatic ring through a process known as Friedel-Crafts acylation .

Mode of Action

(4-Iodophenyl)acetyl chloride undergoes a Friedel-Crafts acylation reaction, which is an electrophilic aromatic substitution reaction . In this reaction, the compound interacts with its target, the aromatic ring, resulting in the introduction of an acyl group (C=O) into the aromatic ring . This interaction changes the structure of the aromatic compound, leading to the formation of a new compound .

Biochemical Pathways

The Friedel-Crafts acylation reaction involving (4-Iodophenyl)acetyl chloride affects the biochemical pathways of aromatic compounds . The introduction of the acyl group into the aromatic ring alters the structure and properties of the aromatic compound . This can have downstream effects on various biochemical processes, including those involving the modified aromatic compound .

Pharmacokinetics

The compound’s bioavailability is likely influenced by factors such as its chemical structure, the route of administration, and the physiological characteristics of the individual .

Result of Action

The result of the action of (4-Iodophenyl)acetyl chloride is the formation of a new compound through the introduction of an acyl group into an aromatic ring . This can lead to changes in the molecular and cellular properties of the aromatic compound, potentially affecting its function and role in various biochemical processes .

Action Environment

The action, efficacy, and stability of (4-Iodophenyl)acetyl chloride can be influenced by various environmental factors. These may include the presence of other compounds, the pH and temperature of the environment, and the specific conditions under which the Friedel-Crafts acylation reaction occurs

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Iodophenyl)acetyl chloride can be synthesized from 4-iodophenylacetic acid. One common method involves the reaction of 4-iodophenylacetic acid with thionyl chloride. The reaction is typically carried out under an inert atmosphere, such as argon, and involves heating the mixture to around 80°C for approximately 2 hours .

Industrial Production Methods: In an industrial setting, the production of (4-iodophenyl)acetyl chloride may involve similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: (4-Iodophenyl)acetyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Phenylacetyl Chloride: Lacks the iodine substitution on the phenyl ring.

    (4-Bromophenyl)acetyl Chloride: Similar structure but with a bromine atom instead of iodine.

    (4-Chlorophenyl)acetyl Chloride: Contains a chlorine atom at the para position instead of iodine.

Uniqueness: (4-Iodophenyl)acetyl chloride is unique due to the presence of the iodine atom, which can influence its reactivity and the types of reactions it undergoes. The iodine substitution can also affect the physical properties and biological activity of the resulting compounds .

Properties

IUPAC Name

2-(4-iodophenyl)acetyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIO/c9-8(11)5-6-1-3-7(10)4-2-6/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPZAAJFLNAMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Thionyl chloride (39.53) and DMF (2 drops) were added to a solution of 4-iodophenylacetic acid (26.2 g), in dichloromethane (150 ml). The reaction mixture was stirred at ambient temperature for 18 hours and the solvent removed by evaporation to give 4-iodophenylacetyl chloride as an oil (23 g) which was purified by vacuum distillation; b.p. 118-119° C. (0.35 mmMg)
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Synthesis routes and methods II

Procedure details

Under an argon atmosphere, to 4-iodophenylacetic acid (11) (prepared by the process described in Chen, Q.-H. et al., Bioorg. Med. Chem. 14, 7898-7909 (2006)) (1.06 g, 4.05 mmol) was added thionyl chloride (5.00 mL, 68.6 mmol) and heated to reflux (100° C.) for 1.5 h. After cooling to room temperature, the mixture was concentrated under reduced pressure to give 4-iodophenylacetyl chloride (12) as a brown oily crude product, which was used in the next reaction without further purification.
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